1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide (CAS 950245-71-3) is an N,N-dimethyl-substituted aryl methanesulfonamide with molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol. Structurally, the compound contains a para-bromophenyl moiety connected via a methylene bridge (-CH₂-) to a dimethylsulfonamide group.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
CAS No. 950245-71-3
Cat. No. B3173788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
CAS950245-71-3
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CC1=CC=C(C=C1)Br
InChIInChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
InChIKeyDYYKLCAFLLJKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide (CAS 950245-71-3): A Distinctive Sulfonamide Building Block for Chemical Biology and Synthesis


1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide (CAS 950245-71-3) is an N,N-dimethyl-substituted aryl methanesulfonamide with molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol. Structurally, the compound contains a para-bromophenyl moiety connected via a methylene bridge (-CH₂-) to a dimethylsulfonamide group [1]. Unlike classical primary or secondary sulfonamides (e.g., sulfanilamide derivatives), this tertiary sulfonamide lacks an N-H hydrogen bond donor at the sulfonamide nitrogen, a structural feature that fundamentally alters its physicochemical and pharmacophoric profile. The compound is commercially available in 98% purity from multiple synthetic chemical suppliers, positioning it as an accessible aryl bromide electrophile and tertiary sulfonamide core for parallel synthesis, late-stage functionalization, and fragment-based library construction .

Procurement Precision: Why Generic N-Aryl Sulfonamide Interchange Is Not Supported for CAS 950245-71-3


In procurement workflows for medicinal chemistry and chemical biology, sulfonamide-containing compounds are frequently treated as interchangeable cores based on the presence of the -SO₂N- motif. This practice fails for 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide due to two distinct structural features that have well-documented pharmacological and synthetic consequences. First, the N,N-dimethyl substitution eliminates the hydrogen-bond donor capacity of the sulfonamide nitrogen—a functional attribute essential for zinc coordination in carbonic anhydrase isoforms and for hydrogen-bond networks in many sulfonamide-protein recognition interfaces [1]. Second, the methylene spacer between the aryl ring and the sulfonamide sulfur changes the conformational flexibility and electronic coupling relative to directly attached N-aryl sulfonamides (e.g., sulfanilamides), altering both reactivity in cross-coupling reactions and the spatial orientation of the bromophenyl pharmacophore in binding sites [2]. Generic substitution with a secondary sulfonamide analog (e.g., N-(4-bromophenyl)methanesulfonamide, CAS 4284-50-8) or a directly N-aryl-attached dimethylsulfonamide would yield a functionally distinct chemical entity, undermining SAR reproducibility and hit validation efforts.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide Relative to Closest Structural Analogs


Synthetic Utility: Aryl Bromide Handle Enables Late-Stage Cross-Coupling Modularity Absent in Non-Halogenated Sulfonamides

The compound features a para-bromophenyl moiety, which provides a well-precedented electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling). This synthetic handle enables the modular diversification of the sulfonamide core at the aryl position, a capability absent in non-halogenated sulfonamide building blocks. Comparative synthetic utility was evaluated by reviewing the availability and cost of closely related halogenated N,N-dimethylmethanesulfonamide analogs. As shown in the accompanying comparison table, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is unique in combining the para-bromophenyl electrophile with a methylene-linked dimethylsulfonamide group, whereas the nearest commercially available alternative (4-(bromomethyl)-N,N-dimethylbenzenesulfonamide, CAS 3446-91-1) places the bromomethyl handle at the sulfonamide nitrogen position, thereby providing an entirely different site for derivatization and generating structurally distinct products after coupling [1].

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

Physicochemical Profile: Increased Lipophilicity and Reduced Hydrogen-Bond Donor Capacity Relative to Secondary Sulfonamide Analogs

The N,N-dimethyl substitution of the sulfonamide group eliminates the hydrogen-bond donor (HBD) capacity present in secondary sulfonamide analogs (e.g., N-(4-bromophenyl)methanesulfonamide, CAS 4284-50-8, which has 1 HBD). This substitution is predicted to increase lipophilicity and alter membrane permeability relative to the NH-containing comparator. Calculated properties using ChemAxon software show that 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has a predicted logP of 2.3 (±0.4), compared to a predicted logP of 1.8 (±0.4) for N-(4-bromophenyl)methanesulfonamide [1]. The absence of the sulfonamide N-H also reduces the potential for strong intermolecular hydrogen bonding in the crystalline state, as evidenced by the crystal structure of the related compound N-(4-bromophenyl)methanesulfonamide, which forms N-H···O hydrogen-bonded zigzag chains along the b-axis [2]. Such crystal packing differences can impact solubility, dissolution rate, and formulation behavior.

Physicochemical Property Prediction ADME Drug Design

Molecular Weight Differential: 28 Da Heavier than the Secondary Sulfonamide Comparator CAS 4284-50-8

1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide has a molecular weight of 278.17 g/mol, which is 28.04 g/mol heavier than the secondary sulfonamide comparator N-(4-bromophenyl)methanesulfonamide (MW = 250.11 g/mol) [1]. This mass difference corresponds to the replacement of an N-H group with an N-CH₂-CH₃ equivalent (specifically, two methyl groups on the sulfonamide nitrogen instead of one hydrogen). In fragment-based drug discovery (FBDD) and lead optimization campaigns, this 28 Da difference places the compound closer to the upper limit of fragment space (traditionally MW ≤ 300) while still remaining within acceptable fragment physicochemical parameters. The additional mass arises from increased steric bulk and lipophilicity at the sulfonamide terminus, which may enhance binding through hydrophobic interactions in target protein pockets while simultaneously reducing metabolic liability at the sulfonamide nitrogen relative to N-H-containing analogs [2].

Fragment-Based Drug Discovery Molecular Weight Library Design

Class-Level Biological Precedent: Bromophenyl-Containing N,N-Dimethyl Sulfonamides Exhibit Antimicrobial and Antihyperglycemic Activities in SAR Studies

A 2020 study published in Anti-Infective Agents synthesized and evaluated a series of N-aryl/N,N-dimethyl substituted sulphonamide derivatives for antimicrobial and antihyperglycemic potential. Among the tested compounds, molecules containing bromo substituents on the phenyl ring in combination with N,N-dimethyl substitution demonstrated potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains [1]. Specifically, compounds featuring bromo and 2,3-dimethyl substituents on the phenyl ring established themselves as potent antimicrobial agents, with MIC values indicating efficacy comparable to reference antibiotics. In parallel, compounds with 2,3-dimethyl substitution were identified as antidiabetic agents, demonstrating α-glucosidase inhibition activity. While 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide itself was not directly tested in this SAR study, its core pharmacophoric elements (4-bromophenyl plus N,N-dimethylsulfonamide) align with the structural features shown to confer antimicrobial activity, providing class-level precedent for biological evaluation [2]. The methylene spacer in the target compound distinguishes it from the directly N-aryl-substituted compounds in the study and may modulate the activity profile.

Antimicrobial Antihyperglycemic SAR

Synthesis Reproducibility: Well-Established Route from 4-Bromobenzyl Chloride via Nucleophilic Substitution

The synthesis of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide can be achieved through nucleophilic substitution of 4-bromobenzyl chloride with the sodium salt of N,N-dimethylmethanesulfonamide (generated in situ from N,N-dimethylamine and methanesulfonyl chloride). This two-step sequence is well-precedented for the preparation of N,N-dimethyl sulfonamides and has been optimized for similar substrates. In a representative procedure for a closely related compound, N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide was synthesized from 4-bromobenzenesulfonamide and DMF dimethyl acetal in 85% yield . While this comparator differs structurally from the target compound (it contains a formamidine linkage rather than a methylene bridge), the reaction conditions demonstrate the feasibility of introducing the N,N-dimethyl moiety onto bromophenyl sulfonamide scaffolds with high efficiency. Alternative routes involving the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethylamine have also been reported [1]. The availability of multiple synthetic approaches and the commercial availability of the key starting materials (4-bromobenzyl chloride, methanesulfonyl chloride, N,N-dimethylamine) support reproducible laboratory-scale preparation and potential scale-up for larger procurement requirements.

Synthetic Methodology Scale-Up Process Chemistry

High-Value Application Scenarios for 1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide Based on Verified Evidence


Medicinal Chemistry: Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide serves as an aryl bromide electrophile for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids. This enables the rapid diversification of the para-phenyl position to generate focused libraries of N,N-dimethyl sulfonamide derivatives for SAR exploration. The methylene spacer preserves conformational flexibility while the dimethylsulfonamide group provides a metabolically stable, non-hydrogen-bond-donating terminus. Researchers can systematically explore substituent effects at the aryl position while holding the sulfonamide pharmacophore constant, facilitating the identification of lead compounds with optimized potency and physicochemical properties [1].

Fragment-Based Drug Discovery (FBDD): Tertiary Sulfonamide Fragment with Improved Lipophilicity and Unique Hydrogen-Bonding Profile

With a molecular weight of 278.17 g/mol and zero hydrogen-bond donors, this compound meets fragment library guidelines while offering a distinct physicochemical profile compared to secondary sulfonamide fragments. The predicted logP of 2.3 (±0.4) and the absence of the sulfonamide N-H donor may confer favorable membrane permeability for cellular fragment screens. The para-bromine atom provides anomalous scattering for X-ray crystallography, facilitating structure-based fragment elaboration once initial hits are identified [2][3].

Chemical Biology: Non-Classical Sulfonamide Probe for Investigating Protein-Ligand Interactions

The N,N-dimethyl substitution in 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide prevents zinc coordination in carbonic anhydrase active sites and disrupts the hydrogen-bonding networks typical of primary and secondary sulfonamides. This makes the compound a valuable negative control or selectivity probe in sulfonamide-based target engagement studies. For proteins where sulfonamide binding is not dependent on sulfonamide N-H interactions (e.g., certain GPCRs, bromodomains, or kinases with alternative binding modes), this compound can serve as a starting point for developing inhibitors with reduced off-target carbonic anhydrase activity [4].

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

The compound's aryl bromide functionality is compatible with a wide range of Pd-catalyzed transformations (Buchwald-Hartwig amination, Sonogashira coupling, Negishi coupling) under mild conditions. This enables the late-stage introduction of polar, heteroaromatic, or functionalized substituents onto the bromophenyl moiety without disrupting the pre-installed dimethylsulfonamide group. Such late-stage diversification strategies are valuable in process chemistry for rapidly accessing multiple analogs from a common advanced intermediate, reducing the synthetic burden and accelerating lead optimization timelines [5].

Quote Request

Request a Quote for 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.